molecular formula C9H10O3 B14186053 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione CAS No. 856016-89-2

7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione

Cat. No.: B14186053
CAS No.: 856016-89-2
M. Wt: 166.17 g/mol
InChI Key: OFBXRVQPERKFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione: is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring system with a methyl group at the 7a position and a dihydro functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Methyl Group: The methyl group at the 7a position can be introduced using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.

    Reduction to Dihydro Form: The dihydro functionality can be introduced through reduction reactions, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors for efficient cyclization.

    Catalytic Methylation: Employing catalytic systems to enhance the methylation step.

    Optimized Reduction Processes: Using advanced reduction techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Further reduction can yield fully saturated analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of electrophiles and nucleophiles under acidic or basic conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Analogs: Fully saturated benzofuran derivatives.

    Substituted Compounds: Benzofuran derivatives with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.

Biology

    Pharmacological Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the methyl and dihydro functionalities.

    7-Methylbenzofuran: Similar structure but lacks the dihydro functionality.

    Dihydrobenzofuran: Lacks the methyl group at the 7a position.

Uniqueness

    Structural Features: The presence of both the methyl group and dihydro functionality at specific positions makes 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione unique.

    Reactivity: The compound’s unique structure influences its reactivity and the types of reactions it can undergo.

    Applications: Its distinct properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill.

Properties

CAS No.

856016-89-2

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

7a-methyl-6,7-dihydro-3H-2-benzofuran-1,5-dione

InChI

InChI=1S/C9H10O3/c1-9-3-2-7(10)4-6(9)5-12-8(9)11/h4H,2-3,5H2,1H3

InChI Key

OFBXRVQPERKFBU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1COC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.